This compound plays a significant role in scientific research, particularly in the field of materials science, due to its nonlinear optical properties [, ]. It serves as a building block for the synthesis of various materials, including cocrystals and metal complexes, with applications in areas such as laser frequency conversion and optical data storage [, ].
3-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula and a molecular weight of 166.18 g/mol. It belongs to the class of nitropyridines, which are derivatives of pyridine containing nitro groups. This compound is characterized by the presence of an isopropyl group at the 3-position and a nitro group at the 5-position of the pyridine ring. The compound is primarily studied for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
3-Isopropyl-5-nitropyridine can be synthesized through nitration reactions involving 3-isopropylpyridine. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position on the pyridine ring.
3-Isopropyl-5-nitropyridine is classified as:
The synthesis of 3-Isopropyl-5-nitropyridine involves several key steps:
The nitration reaction typically occurs under controlled temperatures (around 0 to 5 degrees Celsius) to minimize side reactions and maximize yield. The resulting product can be purified through recrystallization or chromatography.
The molecular structure of 3-Isopropyl-5-nitropyridine can be described as follows:
The compound features a pyridine ring with an isopropyl group at position three and a nitro group at position five, influencing its chemical reactivity and biological activity.
3-Isopropyl-5-nitropyridine participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Isopropyl-5-nitropyridine involves several pathways:
Environmental factors such as pH, temperature, and humidity can significantly influence the stability and bioavailability of this compound.
| Property | Value |
|---|---|
| Molecular Weight | 166.18 g/mol |
| Boiling Point | Not extensively documented; varies with purity |
| Density | Not extensively documented; varies with purity |
3-Isopropyl-5-nitropyridine has several scientific uses:
3-Isopropyl-5-nitropyridine (CAS# 131941-33-8) is a substituted heteroaromatic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. Its systematic IUPAC name is 3-nitro-5-(propan-2-yl)pyridine, reflecting the nitro group (-NO2) at position 3 and the isopropyl group (-CH(CH3)2) at position 5 on the pyridine ring. Key identifiers include:
CC(C)c1cc(cnc1)[N+](=O)[O-] [2] YAVLACOHVXDOBS-UHFFFAOYSA-N [2]Calculated physicochemical properties include a density of 1.149 g/cm³, a boiling point of 248.2°C, and a refractive index of 1.536 [2]. The moderate logP value (2.64) suggests balanced lipophilicity, influencing solubility and reactivity [1]. Table 1: Molecular Identity of 3-Isopropyl-5-nitropyridine
| Property | Value |
|---|---|
| CAS Registry Number | 131941-33-8 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Systematic Name | 3-nitro-5-(propan-2-yl)pyridine |
| HS Code | 2933399090 |
While direct X-ray crystallographic data for 3-isopropyl-5-nitropyridine is absent in the literature, insights can be inferred from studies of structurally analogous nitroaromatics. For example, protonated nitroaniline derivatives (e.g., 2-methyl-4-nitroanilinium trichloroacetate) crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 14.947 Å, b = 6.432 Å, c = 19.609 Å, and β = 90° [3]. These systems exhibit layered arrangements stabilized by hydrogen bonding and π-stacking—features likely relevant to 3-isopropyl-5-nitropyridine due to its polarized nitro group and aromatic ring.
X-ray diffraction (XRD) remains pivotal for resolving atomic positions in such compounds. Bragg’s Law (nλ = 2d sinθ) underpins the analysis of diffraction angles, enabling reconstruction of electron density maps [6]. For 3-isopropyl-5-nitropyridine, potential molecular packing could involve displaced π-stacking of pyridine rings and van der Waals contacts between isopropyl groups, akin to nitropyridine complexes like organotin derivatives of 5-nitropyridine-2-thiol [10].
Structurally similar nitropyridines exhibit distinct properties based on substitution patterns:
Table 2: Comparison of Key Nitropyridine Derivatives
| Compound | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 3-Isopropyl-5-nitropyridine | C8H10N2O2 | 3-NO2, 5-isopropyl | logP = 2.64; bp = 248°C [2] |
| 3-Methyl-5-nitropyridine | C6H6N2O2 | 3-NO2, 5-CH3 | Smaller footprint; higher solubility [5] |
| 2-Isopropylamino-5-methyl-3-nitropyridine | C9H13N3O2 | 3-NO2, 2-NHCH(CH3)2, 5-CH3 | Hydrogen bonding capability; polar surface area = 70.74 Ų [7] |
| 2-Methyl-4-nitroaniline | C7H8N2O2 | Benzene core; 2-CH3, 4-NO2, 1-NH2 | Forms protonated salts; crystallizes in monoclinic system [3] |
Functional Implications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4